molecular formula C6H6ClNO2 B7884732 2-chloro-6-hydroxy-3-methyl-1H-pyridin-4-one

2-chloro-6-hydroxy-3-methyl-1H-pyridin-4-one

Cat. No.: B7884732
M. Wt: 159.57 g/mol
InChI Key: QUBIGHOVXYVMCY-UHFFFAOYSA-N
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Description

The compound with the identifier “2-chloro-6-hydroxy-3-methyl-1H-pyridin-4-one” is a chemical entity cataloged in the PubChem database. This compound is recognized for its unique chemical structure and properties, which make it significant in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-hydroxy-3-methyl-1H-pyridin-4-one involves specific chemical reactions and conditions. The preparation methods typically include:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.

    Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and quality.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Automation: Implementing automated systems to monitor and control the reaction conditions.

    Quality Control: Ensuring consistent quality through rigorous testing and quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-hydroxy-3-methyl-1H-pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: Substitution reactions involve replacing one functional group with another, resulting in different derivatives of the compound.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Various catalysts are used to enhance the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized and analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

2-chloro-6-hydroxy-3-methyl-1H-pyridin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which 2-chloro-6-hydroxy-3-methyl-1H-pyridin-4-one exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways: It influences various biochemical pathways, leading to its observed effects.

    Binding Interactions: The binding interactions between the compound and its targets are crucial for its activity.

Properties

IUPAC Name

2-chloro-6-hydroxy-3-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-3-4(9)2-5(10)8-6(3)7/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBIGHOVXYVMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=CC1=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=CC1=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.